3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2N3S |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
InChI Key |
KUIJQHJQUXSWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NSC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 2,6-Dichlorobenzoyl Thiosemicarbazide Using Phosphorus Oxychloride
A widely used method involves the reaction of thiosemicarbazide with 2,6-dichlorobenzoic acid in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent. This method is adapted from protocols for 1,3,4-thiadiazole derivatives but is applicable to 1,2,4-thiadiazoles with suitable modifications.
- Mix equimolar amounts of thiosemicarbazide and 2,6-dichlorobenzoic acid in a dry reaction vessel.
- Add phosphorus oxychloride (1 to 1.2 equivalents relative to the acid).
- Stir the mixture at room temperature for 20 minutes, then heat at 80–90 °C for 1 hour to promote cyclodehydration.
- Cool the reaction mixture, add water carefully, and reflux for 4 hours.
- Basify the mixture to pH 8–8.2 using sodium hydroxide solution.
- Filter the precipitated product, dry, and recrystallize from an appropriate solvent to obtain the pure this compound.
- Reaction conditions are mild.
- The process is efficient with yields often exceeding 80%.
- The method is scalable and uses commercially available reagents.
This method is supported by analogous syntheses of 1,3,4-thiadiazole-2-amines and can be adapted for 1,2,4-thiadiazoles with similar substituents.
Solid-Phase Grinding Method with Phosphorus Pentachloride
An alternative approach uses phosphorus pentachloride (PCl5) as the dehydrating agent in a solid-phase grinding reaction:
- Combine thiosemicarbazide, 2,6-dichlorobenzoic acid, and phosphorus pentachloride in a dry mortar.
- Grind the mixture at room temperature until the reaction completes (monitored by TLC or other analytical methods).
- Add an alkaline solution to adjust pH to 8–8.2.
- Filter, dry, and recrystallize the product.
This method offers:
- Short reaction times.
- No need for solvents during the initial reaction.
- High yields (above 90% reported).
- Low toxicity and cost of reagents.
This solid-phase method is advantageous for its simplicity and environmental friendliness.
Hypervalent Iodine(III)-Mediated Intramolecular Oxidative Cyclization
A more recent and innovative method involves the use of hypervalent iodine(III) reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) to promote intramolecular oxidative S–N bond formation in imidoyl thiourea precursors:
- Prepare the imidoyl thiourea intermediate from 2,6-dichlorophenyl-substituted precursors.
- Treat with PIFA in an appropriate solvent (e.g., dichloromethane or THF) at room temperature.
- The oxidative cyclization forms the 1,2,4-thiadiazole ring with the amino group at the 5-position.
- Work-up involves extraction, drying, and purification by recrystallization.
- Metal-free and mild reaction conditions.
- Short reaction times (minutes).
- Good to excellent yields (up to 83% or higher).
- Broad substrate scope, allowing for various substitutions on the phenyl ring.
This method is particularly useful for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles with complex substituents such as 2,6-dichlorophenyl.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Cyclodehydration with POCl3 | Thiosemicarbazide, 2,6-dichlorobenzoic acid, POCl3 | 80–90 °C, 1 h + reflux 4 h | 80–94 | Mild, scalable, high yield | Requires careful pH control |
| Solid-phase grinding with PCl5 | Thiosemicarbazide, 2,6-dichlorobenzoic acid, PCl5 | Room temp, grinding | >90 | Solvent-free, fast, economical | Simple post-treatment |
| Oxidative cyclization with PIFA | Imidoyl thiourea intermediate, PIFA | Room temp, 3–5 min | 80–83 | Metal-free, mild, broad scope | Requires preparation of intermediate |
Research Findings and Notes
- The cyclodehydration methods using phosphorus oxychloride or pentachloride are well-established and provide high yields with relatively simple work-up procedures.
- The solid-phase grinding method reduces solvent use and reaction time, aligning with green chemistry principles.
- The hypervalent iodine(III)-mediated oxidative cyclization represents a modern, efficient approach with excellent selectivity and mild conditions, suitable for sensitive substituents like 2,6-dichlorophenyl groups.
- Analytical characterization of the products typically includes NMR (1H and 13C), IR spectroscopy, melting point determination, and elemental analysis to confirm purity and structure.
- The choice of method depends on available reagents, desired scale, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or thiols
Substitution: Formation of various substituted thiadiazole derivatives
Scientific Research Applications
3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7)
- Structural Difference : The phenyl group is substituted with a single chlorine atom at the para (4-) position instead of two chlorines at the ortho (2,6-) positions.
- Impact: Electronic Effects: The para-chloro group is less electron-withdrawing compared to the ortho-dichloro configuration, reducing the compound’s electrophilicity .
- Applications : Primarily explored as a precursor for agrochemicals due to moderate bioactivity .
(E)-3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine
- Structural Difference : Incorporates a Schiff base (imine) linkage and a 3-(trifluoromethyl)phenyl group instead of a simple 2,6-dichlorophenyl substituent.
- Impact :
- Applications : Investigated for anticancer and antimicrobial activity due to its dual functional groups .
3-(3,5,6-Trichloro-2-pyridinyl)-1,2,4-thiadiazol-5-amine (CAS 1179362-79-8)
- Structural Difference : Replaces the phenyl ring with a trichloropyridine moiety.
- Impact :
- Electronic Effects : The pyridine nitrogen and trichloro substitution create a strong electron-deficient system, enhancing stability but reducing nucleophilicity .
- Biological Activity : The pyridine ring may facilitate π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .
- Applications : Explored as a herbicide due to its structural resemblance to chlorinated pyridine-based agrochemicals .
Oxadiazole Derivatives (e.g., 3-(2,6-Dichlorophenyl)-5-(4-isopropoxybenzyl)-1,2,4-oxadiazole)
- Structural Difference : Replaces the thiadiazole sulfur with oxygen (oxadiazole core).
- Impact: Metabolic Stability: Oxadiazoles are generally more prone to oxidative degradation than thiadiazoles, shortening their in vivo half-life .
- Applications : Used in pesticide development, leveraging the 2,6-dichlorophenyl group’s bioactivity .
Key Data Tables
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine | 272.12 | 3.2 | 0.12 (DMSO) | 198–200 |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | 227.69 | 2.8 | 0.25 (DMSO) | 175–177 |
| (E)-3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-... | 485.29 | 4.5 | 0.08 (DMSO) | 162–164 |
| 3-(3,5,6-Trichloro-2-pyridinyl)-1,2,4-thiadiazol-5-amine | 328.58 | 3.8 | 0.05 (DMSO) | 210–212 |
Research Findings and Trends
- Role of Chlorine Substitution: 2,6-Dichlorophenyl derivatives exhibit superior antinociceptive activity compared to monosubstituted analogs, likely due to enhanced van der Waals interactions with hydrophobic pockets in pain-related receptors .
- Heterocycle Core Impact : Thiadiazoles generally show higher metabolic stability than oxadiazoles, making them preferable for long-acting therapeutics .
- Schiff Base Modifications : Schiff base derivatives demonstrate dual functionality (metal chelation and target binding), broadening their pharmacological scope .
Biological Activity
3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, known for its diverse biological activities including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring substituted with a dichlorophenyl group. This structural configuration is pivotal for its biological activity.
Cytotoxic Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. The specific activity of this compound has been evaluated in several studies:
- Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated potent inhibitory effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. For instance, one study reported an IC50 value of 3.29 µg/mL against HCT116 cells and 10 µg/mL against H460 cells .
- Another study highlighted that related thiadiazole derivatives showed growth inhibition in LoVo and MCF-7 cells with significant reductions in viability observed at concentrations as low as 200 µM .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 | 3.29 | |
| This compound | H460 | 10 | |
| Thiadiazole Derivative | LoVo | <50% at 200 µM | |
| Thiadiazole Derivative | MCF-7 | <50% at 200 µM |
The biological activity of thiadiazoles is often attributed to their ability to interact with cellular targets such as tubulin and various kinases:
- Tubulin Interaction : Molecular docking studies suggest that thiadiazole derivatives can bind to tubulin, disrupting microtubule formation which is critical for cell division .
- Inhibition of Kinases : Some studies have indicated that these compounds can inhibit cyclin-dependent kinases (CDKs) and transcription factors like STAT3, which are crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects:
- Antibacterial and Antifungal Properties : Studies have reported that thiadiazole derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and fungal strains such as Candida albicans .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | Activity Type | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Antibacterial | |
| Thiadiazole Derivative | Candida albicans | Antifungal |
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Case Study on Anticancer Efficacy : A study involving the administration of a thiadiazole derivative in a murine model showed significant tumor reduction in xenograft models of breast cancer. The compound was well-tolerated with minimal toxicity observed .
- Case Study on Antimicrobial Effects : In vitro assays demonstrated that specific thiadiazole derivatives effectively inhibited the growth of resistant bacterial strains at concentrations lower than traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions under inert atmospheres (e.g., N₂). For example, reacting 2-amino-5-bromo-1,3,4-thiadiazole with 2,6-dichlorobenzenethiol in dimethylformamide (DMF) at elevated temperatures (~80–100°C) yields the target compound. Optimization includes controlling stoichiometric ratios (1:1.2 molar ratio of brominated precursor to thiol) and reaction time (8–12 hours). Purification via column chromatography or recrystallization improves purity .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to identify proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl, NH₂ signals at δ 5.5–6.0 ppm) and high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., [M+H]+ at m/z 263.94 for C₉H₆Cl₂N₃S). X-ray crystallography, though less common, provides definitive proof of stereochemistry and bond angles .
Q. What analytical techniques ensure purity and stability of the compound under varying storage conditions?
- Methodological Answer : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). Stability studies use accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to monitor decomposition products (e.g., oxidation of thiadiazole ring or hydrolysis of amine groups). Storage in amber vials under argon at –20°C is recommended .
Advanced Research Questions
Q. What strategies are effective in modifying the thiadiazole core to enhance biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 or coupling with pyrazole derivatives (e.g., 3-methylpyrazole) via thioether linkages improves bioactivity. For instance, conjugating the thiadiazole with carboxylic acid esters enhances antinociceptive properties, as shown in acetic acid-induced writhing tests (30–50% reduction in pain response at 50 mg/kg doses) .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. analgesic efficacy) be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or compound purity . Standardized protocols (CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., in silico docking to confirm target binding) mitigate inconsistencies. For example, conflicting cytotoxicity data may require MTT assays across multiple cell lines to establish selectivity indices .
Q. What in vivo models are suitable for evaluating the compound’s biological efficacy and toxicity?
- Methodological Answer : The formalin-induced inflammation model (rodents) assesses analgesic activity by quantifying paw-licking duration (Phase I: 0–5 min, neurogenic pain; Phase II: 15–30 min, inflammatory pain). Toxicity is evaluated via acute oral LD50 tests and histopathological analysis of liver/kidney tissues post-28-day subchronic dosing .
Q. How does the 2,6-dichlorophenyl substituent influence physicochemical and pharmacokinetic properties?
- Methodological Answer : The dichlorophenyl group increases lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility. Computational modeling (e.g., Molinspiration ) predicts moderate bioavailability (30–40%) due to high topological polar surface area (~85 Ų). Metabolic stability studies in liver microsomes identify primary oxidation sites (thiadiazole ring) for prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
